molecular formula C5H5N3O3 B1280307 6-Amino-5-nitropyridin-2-OL CAS No. 211555-30-5

6-Amino-5-nitropyridin-2-OL

Cat. No. B1280307
CAS RN: 211555-30-5
M. Wt: 155.11 g/mol
InChI Key: JFGLOZOVAGYLKU-UHFFFAOYSA-N
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Description

“6-Amino-5-nitropyridin-2-OL” is a pyridine base . It is also known as “6-amino-5-nitro-2 (1H)-pyridinone” and has the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 g/mol . This compound is used as a nucleobase of hachimoji DNA, in which it pairs with 5-aza-7-deazaguanine .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The InChI code for “6-Amino-5-nitropyridin-2-OL” is 1S/C5H5N3O3/c6-5-3 (8 (10)11)1-2-4 (9)7-5/h1-2H, (H3,6,7,9) . The canonical SMILES is C1=CC (=O)NC (=C1 [N+] (=O) [O-])N .


Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 have been confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

“6-Amino-5-nitropyridin-2-OL” is a solid at room temperature . It has a topological polar surface area of 101 Ų . The compound has a XLogP3-AA value of -0.2, indicating its solubility in water .

Scientific Research Applications

C5H5N3O3\text{C}_5\text{H}_5\text{N}_3\text{O}_3C5​H5​N3​O3​

and a molecular weight of 155.11 g/mol . Its versatile properties make it an intriguing subject for further investigation across these diverse fields. If you need more information or have additional questions, feel free to ask! 😊

Safety And Hazards

The safety information for “6-Amino-5-nitropyridin-2-OL” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-amino-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLOZOVAGYLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457865
Record name 6-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-nitropyridin-2-OL

CAS RN

211555-30-5
Record name 6-Amino-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211555-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-nitropyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-5-NITROPYRIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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